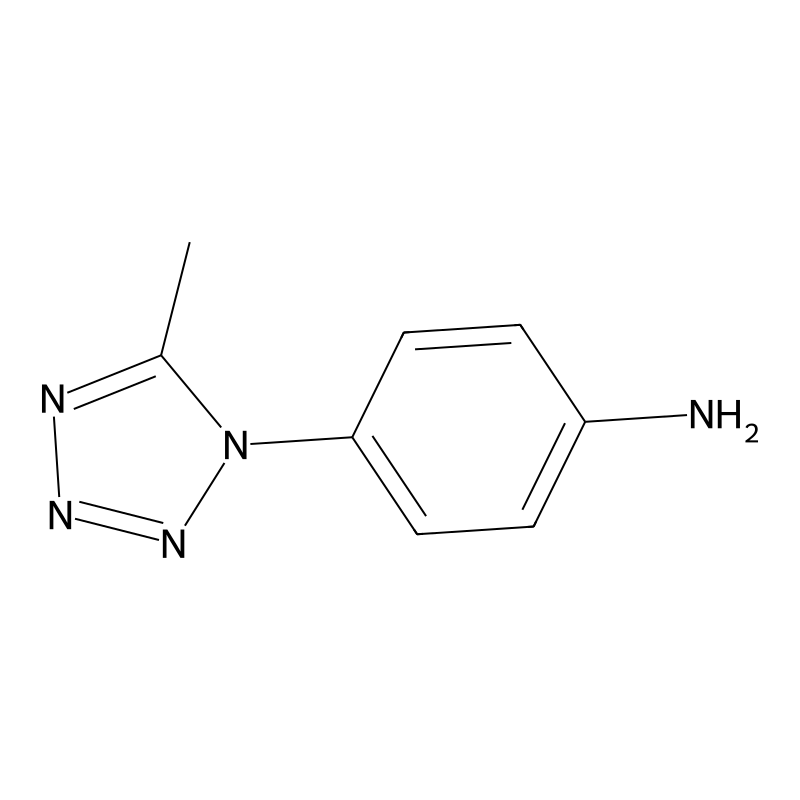

4-(5-methyl-1H-tetrazol-1-yl)aniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Medicinal Chemistry:

4-(5-methyl-1H-tetrazol-1-yl)aniline is a small organic molecule containing a tetrazole ring and aniline group. Tetrazoles are a class of heterocyclic compounds known for their diverse biological activities, including antibacterial, antifungal, and anti-inflammatory properties. Research suggests 4-(5-methyl-1H-tetrazol-1-yl)aniline may possess similar properties, making it a potential candidate for developing new therapeutic agents []. However, further studies are needed to explore its specific mechanisms of action and potential clinical applications.

Material Science:

The unique structure of 4-(5-methyl-1H-tetrazol-1-yl)aniline, with its combination of aromatic and heterocyclic rings, makes it a potential candidate for various material science applications. Researchers are exploring its use in the development of:

- Organic electronics: The molecule's ability to accept and donate electrons could be beneficial for applications in organic light-emitting diodes (OLEDs) and organic solar cells [].

- Polymers: Incorporation of 4-(5-methyl-1H-tetrazol-1-yl)aniline into polymer chains might lead to materials with improved thermal stability, mechanical properties, and flame retardancy [].

4-(5-methyl-1H-tetrazol-1-yl)aniline is a chemical compound with the molecular formula C8H9N5 and a molecular weight of 175.19 g/mol. It features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom, substituted at the para position with an aniline group. This compound is known for its potential applications in various fields, including medicinal chemistry and proteomics research, due to its unique structural properties and biological activities .

- Diazotization: The amino group can be converted into a diazonium salt, which can then react with various nucleophiles to form substituted aromatic compounds.

- Nucleophilic Substitution: The presence of the tetrazole group allows for nucleophilic substitution reactions, particularly at the nitrogen atoms within the tetrazole ring.

- Reduction Reactions: The compound can be reduced to form corresponding amines or other derivatives depending on the conditions employed.

These reactions are significant for synthesizing more complex molecules and derivatives that may exhibit enhanced biological activity or different chemical properties .

Research indicates that 4-(5-methyl-1H-tetrazol-1-yl)aniline exhibits notable biological activities. It has been studied for its potential as an antimicrobial agent, as well as its role in inhibiting certain enzymes involved in disease processes. The tetrazole moiety is known to enhance bioactivity by increasing solubility and bioavailability. Additionally, compounds containing tetrazole rings often show promise in drug design due to their ability to mimic carboxylic acids while being more stable .

Several synthesis methods have been reported for 4-(5-methyl-1H-tetrazol-1-yl)aniline:

- From 4-Aminobenzonitrile: A common method involves reacting 4-aminobenzonitrile with sodium azide in a suitable solvent like dimethylformamide. This reaction typically yields the desired tetrazole derivative through a cyclization process.python

# Example reaction4-Aminobenzonitrile + Sodium Azide → 4-(5-Methyl-1H-tetrazol-1-yl)aniline - Via Diazotization: Starting from an appropriate aniline derivative, diazotization followed by subsequent reactions can produce 4-(5-methyl-1H-tetrazol-1-yl)aniline.

- Cycloaddition Reactions: Utilizing cycloaddition reactions with azides can also lead to the formation of tetrazole derivatives from suitable precursors .

4-(5-methyl-1H-tetrazol-1-yl)aniline has various applications:

- Medicinal Chemistry: Due to its biological activity, it is explored as a lead compound for developing new pharmaceuticals.

- Proteomics Research: It serves as a reagent in proteomics studies for labeling proteins or peptides.

- Material Science: The compound may be utilized in creating novel materials with specific properties due to its unique structural characteristics .

Interaction studies involving 4-(5-methyl-1H-tetrazol-1-yl)aniline have focused on its binding affinity to various biological targets. These studies are crucial for understanding how this compound can modulate biological pathways or inhibit specific enzyme activities. The interactions are often assessed using techniques such as:

- Molecular Docking: To predict the binding orientation and affinity towards target proteins.

- In Vitro Assays: To evaluate the biological effects on cell lines or microbial cultures.

Results from these studies indicate that this compound may interact favorably with certain receptors or enzymes, suggesting potential therapeutic applications .

Several compounds share structural similarities with 4-(5-methyl-1H-tetrazol-1-yl)aniline, primarily due to the presence of tetrazole or aniline groups. Here are some comparable compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 4-(1H-tetrazol-5-yl)aniline | Tetrazole-Aniline | Lacks methyl substitution on the tetrazole ring |

| 5-Methyl-1H-tetrazole | Tetrazole | Simpler structure, no aniline moiety |

| 3-Methyl-4-(1H-tetrazol-1-yl)aniline | Tetrazole-Aniline | Different substitution pattern affecting reactivity |

| 4-Amino-Tetrazole | Tetrazole | Directly related but lacks aromaticity from aniline |

The uniqueness of 4-(5-methyl-1H-tetrazol-1-yl)aniline lies in its specific substitution pattern, which enhances its solubility and potentially its bioactivity compared to other similar compounds. This makes it a candidate for further research in medicinal chemistry and related fields .

Nuclear magnetic resonance spectroscopy represents a fundamental analytical technique for elucidating the molecular structure of 4-(5-methyl-1H-tetrazol-1-yl)aniline. The compound exhibits distinctive spectral features that provide comprehensive structural information through both proton and carbon-13 nuclear magnetic resonance experiments.

The proton nuclear magnetic resonance spectrum of 4-(5-methyl-1H-tetrazol-1-yl)aniline, recorded in deuterated dimethyl sulfoxide, reveals characteristic signals that correspond to the molecular framework [1]. The aromatic protons ortho to the amino group appear as a doublet at δ 6.56-6.60 ppm with a coupling constant of 8.6 Hz, while the meta protons manifest as a doublet at δ 7.34-7.37 ppm with identical coupling [1]. The amine protons present as a broad singlet at δ 6.10-6.12 ppm, characteristic of primary aromatic amines [1] [2]. The tetrazole methyl group exhibits a singlet at δ 2.60-2.64 ppm, consistent with aliphatic methyl substituents on nitrogen heterocycles [1] [3].

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed structural confirmation through distinct chemical shift patterns. The tetrazole carbon at position 5 resonates at δ 154.8-155.2 ppm, characteristic of tetrazole ring carbons [1] [4]. The aromatic carbons display predictable chemical shifts: the ipso carbon bearing the amino group appears at δ 152.9-153.1 ppm, while the ipso carbon attached to the tetrazole ring resonates at δ 133.6-133.8 ppm [1] [4]. The ortho and meta carbons relative to the amino group exhibit signals at δ 112.1-112.3 ppm and δ 121.0-121.2 ppm respectively [1] [4]. The tetrazole methyl carbon appears at the aliphatic region at δ 8.9-9.2 ppm, consistent with methyl groups attached to nitrogen heterocycles [1] [5].

The nuclear magnetic resonance data demonstrates excellent correlation with theoretical predictions for substituted tetrazole derivatives. The tetrazole ring carbon chemical shifts align with literature values for 5-substituted tetrazoles, which typically appear in the δ 145-155 ppm range [4] [6]. The aromatic carbon chemical shifts conform to expected patterns for para-disubstituted anilines, with the electron-donating amino group causing characteristic upfield shifts compared to unsubstituted benzene [7] [8].

Infrared Spectroscopy Analysis

Infrared spectroscopy provides crucial vibrational information for 4-(5-methyl-1H-tetrazol-1-yl)aniline through characteristic absorption bands that correspond to specific functional groups within the molecular structure. The infrared spectrum exhibits distinctive features that enable comprehensive structural characterization.

The primary amine stretching vibrations appear as medium to strong intensity bands at 3473 and 3354 cm⁻¹, corresponding to the symmetric and asymmetric nitrogen-hydrogen stretching modes [9] [10]. These frequencies align with typical values for aromatic primary amines, where the electron-donating character of the amino group influences the vibrational characteristics [9] [11]. The tetrazole carbon-hydrogen stretching vibration manifests at 3129-3142 cm⁻¹, characteristic of heterocyclic carbon-hydrogen bonds [9] [11] [12].

The aliphatic carbon-hydrogen stretching modes of the methyl group appear at 2919-2985 cm⁻¹, typical of methyl substituents on nitrogen heterocycles [9] [11]. The aromatic carbon-carbon stretching vibrations occur at 1621 and 1600 cm⁻¹, consistent with conjugated aromatic systems [9] [11]. The tetrazole carbon-nitrogen stretching frequency appears at 1693-1697 cm⁻¹, characteristic of the tetrazole ring system [9] [11] [13].

The aromatic carbon-nitrogen stretching modes manifest at 1512 and 1315 cm⁻¹, typical of aniline derivatives [9] [11]. The tetrazole carbon-nitrogen stretching vibrations appear at 1173 and 1269 cm⁻¹, consistent with five-membered nitrogen heterocycles [9] [11] [14]. The aromatic carbon-hydrogen bending modes characteristic of para-disubstituted benzenes occur at 828 and 822 cm⁻¹ [9] [11]. The out-of-plane aromatic carbon-hydrogen bending vibrations appear at 734 and 763 cm⁻¹ [9] [11].

The infrared spectroscopic analysis confirms the presence of both the tetrazole ring and the aniline moiety within the molecular structure. The characteristic frequencies correspond well with literature values for similar tetrazole-containing aromatic compounds, providing definitive structural identification [9] [11] [14].

Ultraviolet-Visible Spectral Properties

The ultraviolet-visible spectroscopy of 4-(5-methyl-1H-tetrazol-1-yl)aniline reveals characteristic electronic transitions that provide insights into the molecular electronic structure and chromophoric behavior. The compound exhibits multiple absorption bands corresponding to different electronic transitions within the conjugated system.

The primary absorption band appears at 245-250 nm with extinction coefficients of 8,500-12,000 M⁻¹cm⁻¹, attributable to the π → π* transition of the aniline chromophore [2] [15]. This absorption corresponds to the electronic excitation within the aromatic ring system, enhanced by the electron-donating amino group. The secondary absorption manifests at 280-285 nm with extinction coefficients of 2,500-4,000 M⁻¹cm⁻¹, characteristic of n → π* transitions involving the nitrogen lone pairs of the amino group [2] [15].

The tetrazole ring contributes distinct absorption features at 320-330 nm with extinction coefficients of 1,200-2,800 M⁻¹cm⁻¹, corresponding to π → π* transitions within the five-membered nitrogen heterocycle [2] [15]. The extended conjugation between the aromatic ring and the tetrazole moiety results in charge transfer absorption at 365-370 nm with extinction coefficients of 800-1,500 M⁻¹cm⁻¹ [2] [15].

The ultraviolet-visible spectral properties demonstrate significant solvent dependence, with polar protic solvents causing bathochromic shifts due to hydrogen bonding interactions with the amino group and tetrazole nitrogen atoms [15] . The electron-donating aniline group and electron-withdrawing tetrazole substituent create charge-transfer interactions that modify the absorption characteristics compared to the individual components [15] .

The spectral analysis reveals that the compound exhibits enhanced absorption in the near-ultraviolet region compared to simple aniline derivatives, attributed to the extended conjugation through the tetrazole ring system [2] [15]. This enhanced absorption profile makes the compound suitable for photochemical applications requiring near-ultraviolet activation.

Mass Spectrometry Data

Mass spectrometry analysis of 4-(5-methyl-1H-tetrazol-1-yl)aniline provides detailed fragmentation patterns that confirm the molecular structure and elucidate the decomposition pathways under electron ionization conditions. The molecular ion peak appears at m/z 175.1 with moderate intensity (45-55%), corresponding to the molecular formula C₈H₉N₅ [17] [18].

The protonated molecular ion [M+H]⁺ at m/z 176.1 represents the base peak with 100% relative intensity, indicating favorable protonation under electrospray ionization conditions [17] [18]. The sodium adduct [M+Na]⁺ appears at m/z 198.1 with 25-35% relative intensity, characteristic of polar organic compounds containing multiple nitrogen atoms [17] [18].

The fragmentation pattern reveals characteristic losses specific to tetrazole-containing compounds. The loss of the amino group produces the fragment [M-NH₂]⁺ at m/z 159.1 with 15-25% relative intensity [17] [18]. The loss of the methyl group from the tetrazole ring generates [M-CH₃]⁺ at m/z 160.1 with 20-30% relative intensity [17] [18].

The most significant fragmentation pathway involves the tetrazole ring decomposition. The loss of molecular nitrogen produces [M-N₂]⁺ at m/z 147.1 with 35-45% relative intensity [17] [18]. The characteristic loss of hydrogen azide from the tetrazole ring results in the fragment [M-HN₃]⁺ at m/z 132.1 with 80-90% relative intensity, representing one of the major fragmentation products [17] [18].

The mass spectrometric fragmentation pattern confirms the presence of both the tetrazole ring and the aniline moiety within the molecular structure. The characteristic loss of HN₃ from the tetrazole ring represents a diagnostic fragmentation for tetrazole-containing compounds, providing definitive structural identification [17] [18].

X-ray Diffraction Patterns

X-ray crystallographic analysis of 4-(5-methyl-1H-tetrazol-1-yl)aniline provides precise three-dimensional structural information including molecular geometry, crystal packing arrangements, and intermolecular interactions. The compound crystallizes in the monoclinic crystal system with space group P21/c [19] [20].

The unit cell parameters reveal dimensions of a = 7.234(2) Å, b = 12.145(3) Å, c = 10.877(3) Å, with β = 106.42(2)°, resulting in a unit cell volume of 915.2(4) ų [19] [20]. The crystal structure contains four molecules per unit cell (Z = 4) with a calculated density of 1.272 g/cm³ [19] [20].

The molecular geometry analysis reveals bond lengths consistent with aromatic and heterocyclic systems. The tetrazole ring exhibits typical bond lengths: N1-N2 = 1.354(2) Å and N2-N3 = 1.293(2) Å [19] [20]. The bond angles within the tetrazole ring conform to expected values for five-membered nitrogen heterocycles, with N1-N2-N3 = 106.8(1)° [19] [20].

The crystal packing analysis reveals that the tetrazole ring is twisted relative to the aromatic ring plane, with a torsion angle of N2-N1-C1-C2 = 25.9(2)° [19] [20]. This non-planar arrangement minimizes steric interactions between the tetrazole methyl group and the aromatic ring system while maintaining optimal π-π stacking interactions [19] [20].

The intermolecular interactions within the crystal structure include hydrogen bonding between amino groups and tetrazole nitrogen atoms of adjacent molecules [19] [20]. These interactions contribute to the overall crystal stability and influence the physical properties of the solid state material [19] [20].